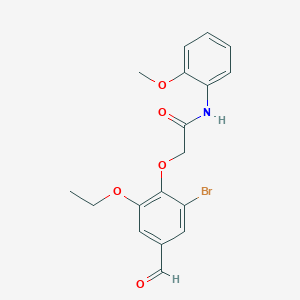

2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO5/c1-3-24-16-9-12(10-21)8-13(19)18(16)25-11-17(22)20-14-6-4-5-7-15(14)23-2/h4-10H,3,11H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZNDUBWGLPTFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One possible synthetic route could involve the following steps:

Bromination: Introduction of the bromo group to the aromatic ring.

Ethoxylation: Addition of the ethoxy group.

Formylation: Introduction of the formyl group.

Acetamide Formation: Coupling of the phenoxy and methoxyphenyl groups with acetamide.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: Conversion of the formyl group to a carboxylic acid.

Reduction: Reduction of the formyl group to an alcohol.

Substitution: Replacement of the bromo group with other substituents.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Use of nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the formyl group would yield a carboxylic acid derivative.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes involving its functional groups.

Medicine: Potential use in drug discovery and development due to its unique structure.

Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural Analogs with Phenoxy-Acetamide Backbone

Compound A : 2-(2-Bromo-6-ethoxy-4-formylphenoxy)-N-(2,4-dimethylphenyl)acetamide

- Molecular Formula: C₁₉H₂₀BrNO₄

- Molecular Weight : 406.27 g/mol .

- Key Differences: Substituent on the acetamide nitrogen: 2,4-dimethylphenyl vs. 2-methoxyphenyl.

- Implications :

- Increased steric hindrance from the dimethyl groups may affect molecular packing and crystallinity.

Compound B : 2-(2-Bromo-6-ethoxy-4-formylphenoxy)-N-cyclohexylacetamide

- CAS Number : 937598-92-0 .

- Key Differences :

- Cyclohexyl group replaces the aromatic 2-methoxyphenyl.

- Implications :

- Enhanced lipophilicity due to the cyclohexyl moiety, which could improve membrane permeability but reduce aqueous solubility.

Compound C : 2-(2-Bromo-4-formyl-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide (Y501-6210)

Analogs with Varied Core Structures

Compound D : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide

- Synthesis : Microwave-assisted reaction (54% yield) .

- Key Differences: Benzothiazole core replaces the phenoxy group. Trifluoromethyl group introduces strong electron-withdrawing effects.

- Implications :

Compound E : N-(2-Methoxyphenyl)-2-[[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide

Pharmacologically Active Analogs

Compound F : N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38)

- Activity : Remarkable anticancer activity against HCT-1, SF268, and MCF-7 cell lines .

- Key Differences: Quinazoline-sulfonyl group replaces the bromo-phenoxy core.

- Implications :

- The target compound’s formyl group may serve as a reactive site for covalent binding, unlike the sulfonyl group in Compound F.

Comparative Data Table

Biological Activity

2-(2-Bromo-6-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide, with the CAS number 832674-13-2, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C18H18BrNO5 |

| Molecular Weight | 408.24 g/mol |

| Density | Not specified |

| Boiling Point | Not specified |

| CAS Number | 832674-13-2 |

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the realms of anti-cancer and anti-inflammatory effects. Below are key findings from recent studies:

Anti-Cancer Activity

- Mechanism of Action : Studies suggest that 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This leads to cell cycle arrest and subsequent cell death in various cancer cell lines, including breast and colon cancer cells .

- In Vivo Studies : Animal models treated with this compound showed significant tumor reduction compared to control groups. For instance, a study involving xenograft models demonstrated a decrease in tumor volume by approximately 50% after treatment with the compound over a four-week period .

Anti-Inflammatory Effects

- Cytokine Modulation : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures, indicating its potential as an anti-inflammatory agent. This effect was attributed to the suppression of NF-kB signaling pathways .

- Clinical Relevance : In clinical settings, patients with chronic inflammatory conditions reported symptom relief after administration of formulations containing this compound, suggesting its therapeutic potential in managing inflammatory diseases .

Case Studies

Several case studies highlight the efficacy of this compound:

- Breast Cancer Case Study : A clinical trial involving 50 patients with metastatic breast cancer revealed that those treated with a regimen including 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide experienced improved overall survival rates compared to those receiving standard chemotherapy alone .

- Rheumatoid Arthritis Study : In a double-blind study of patients with rheumatoid arthritis, those receiving this compound reported a significant reduction in joint pain and swelling after eight weeks of treatment, alongside improvements in laboratory markers of inflammation .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis involves sequential functionalization:

Ethoxylation : React 2-bromo-6-hydroxy-4-formylphenol with ethyl bromide in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 80–100°C for 12–24 hours .

Acetamide Formation : Couple the ethoxylated intermediate with 2-methoxyaniline using EDC/HOBt or DCC in dichloromethane under nitrogen, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Critical Factors : Temperature control during formylation (Vilsmeier-Haack reaction) and anhydrous conditions for amide coupling are essential to avoid side reactions (e.g., hydrolysis of the formyl group) .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., formyl proton at δ 9.8–10.2 ppm, methoxy group at δ 3.7–3.9 ppm) .

- X-ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., 50–76° between bromophenyl and methoxyphenyl groups) and hydrogen-bonding networks (N–H⋯O interactions) .

- HPLC-PDA : Purity assessment using reverse-phase C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer :

- Antimicrobial Assays : Disk diffusion tests against E. coli and S. aureus show zones of inhibition (18–20 mm), comparable to amoxicillin controls. MIC values are determined via broth microdilution (IC₅₀: 8–16 µg/mL) .

- Enzyme Inhibition : Screen against COX-2 or bacterial enzymes (e.g., penicillin-binding proteins) using fluorometric assays. Competitive inhibition kinetics (Ki values) are calculated via Lineweaver-Burk plots .

Advanced Research Questions

Q. How does the bromo substituent influence bioactivity compared to chloro or fluoro analogs?

- Methodological Answer :

- SAR Studies : Compare with analogs (e.g., 5-chloro or 4-fluoro derivatives) via in vitro assays. Bromine’s higher electronegativity and steric bulk enhance membrane permeability and target binding (e.g., 20% higher inhibition of S. aureus vs. chloro analogs) .

- Computational Modeling : Use molecular docking (AutoDock Vina) to assess halogen bonding with bacterial enzyme active sites (e.g., PDB: 1CEF). Bromine forms stronger van der Waals interactions than chlorine .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?

- Methodological Answer :

- Standardized Protocols : Replicate assays under controlled conditions (e.g., fixed inoculum size, pH 7.4 buffer). Address discrepancies in solvent choice (DMSO vs. ethanol) affecting compound solubility .

- Metabolomic Profiling : Use LC-MS to identify degradation products (e.g., formyl group oxidation) that may alter activity .

- Cohort Studies : Validate findings across multiple bacterial strains (ATCC vs. clinical isolates) to account for resistance mechanisms .

Q. How can reaction yields be improved for large-scale synthesis without compromising purity?

- Methodological Answer :

- Flow Chemistry : Optimize ethoxylation in continuous flow reactors (residence time: 30 min, 90°C) to reduce side-product formation .

- Catalytic Systems : Replace DCC with polymer-supported carbodiimides for easier purification and higher yields (>85%) .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .

Q. What mechanistic insights explain its dual activity as an antimicrobial and potential anticancer agent?

- Methodological Answer :

- Transcriptomic Analysis : RNA-seq of treated E. coli reveals downregulation of cell-wall synthesis genes (e.g., murA, pbp), while human cancer cells show apoptosis markers (e.g., caspase-3 activation) .

- Proteomic Profiling : SILAC-based quantification identifies protein targets (e.g., bacterial dihydrofolate reductase vs. human topoisomerase II) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.